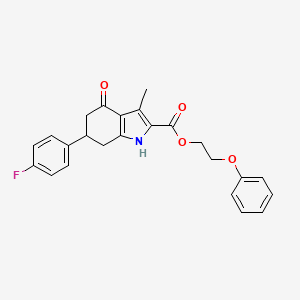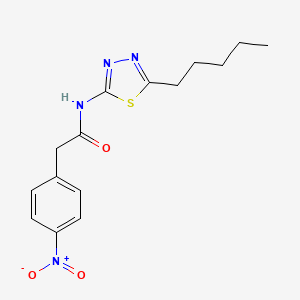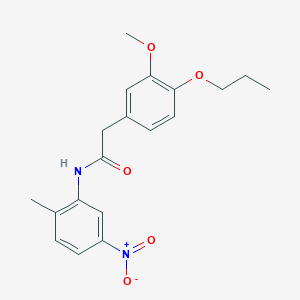![molecular formula C14H20N4O3S B4536522 ethyl 5-({2-[(allylamino)carbonothioyl]hydrazino}carbonyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B4536522.png)
ethyl 5-({2-[(allylamino)carbonothioyl]hydrazino}carbonyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate
Descripción general
Descripción
Synthesis Analysis
The compound has been synthesized through a series of reactions involving thiocarbamoyl hydrazinylidene precursors. The synthesis process is characterized by its efficiency and the formation of the compound in a spontaneous and exothermic reaction at room temperature, as highlighted in studies focused on similar pyrrole derivatives (Singh et al., 2013).
Molecular Structure Analysis
Molecular structure analyses, employing Density Functional Theory (DFT) and Atoms in Molecules (AIM) theory, have elucidated the compound's spectroscopic properties and the nature of its intra- and intermolecular interactions. These studies reveal significant insights into the charge transfer, charge delocalization, and the presence of hydrogen bonding, which are crucial for understanding the compound's reactivity and stability (Singh et al., 2013).
Chemical Reactions and Properties
The compound engages in a variety of chemical reactions, underscored by its reactivity at specific sites within the molecule. These reactions are facilitated by the compound's structure, particularly the presence of the pyrrole and ester groups, which are reactive towards nucleophiles. The local reactivity descriptors, such as Fukui functions, provide insight into these reactive sites (Singh et al., 2013).
Physical Properties Analysis
The physical properties of the compound, including its thermodynamic parameters, have been calculated using quantum chemical calculations. These properties indicate that the formation of the compound and its dimers is an exothermic and spontaneous process at room temperature, suggesting a certain degree of stability and ease of formation in various conditions (Singh et al., 2013).
Chemical Properties Analysis
Detailed analyses of the compound's chemical properties, using techniques like NBO analysis and AIM theory, have provided a deeper understanding of its electronic structure, bonding, and interactions. These analyses highlight the compound's charge distribution, electron delocalization, and the strength and nature of its hydrogen bonds, which play significant roles in its chemical behavior and interactions (Singh et al., 2013).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
ethyl 2,4-dimethyl-5-[(prop-2-enylcarbamothioylamino)carbamoyl]-1H-pyrrole-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O3S/c1-5-7-15-14(22)18-17-12(19)11-8(3)10(9(4)16-11)13(20)21-6-2/h5,16H,1,6-7H2,2-4H3,(H,17,19)(H2,15,18,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFGPYZNUPAJLCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C1C)C(=O)NNC(=S)NCC=C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2,4-dimethyl-5-[(prop-2-enylcarbamothioylamino)carbamoyl]-1H-pyrrole-3-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[1-(2,4-dichlorophenyl)ethyl]-3-nitrobenzenesulfonamide](/img/structure/B4536452.png)
![N-[(allylamino)carbonothioyl]-5-bromo-2-chlorobenzamide](/img/structure/B4536458.png)


![4-bromo-1-[2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-2-oxoethyl]-5-methyl-3-nitro-1H-pyrazole](/img/structure/B4536483.png)
![2-[(1-methyl-1H-indol-3-yl)carbonyl]-N-[2-(trifluoromethyl)phenyl]hydrazinecarbothioamide](/img/structure/B4536497.png)

![4-(1,5-dimethyl-1H-pyrazol-3-yl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B4536517.png)

![3-(difluoromethyl)-6-(1-methyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4536533.png)
![({2-[(5-tert-butyl-2-methoxyphenyl)amino]-2-oxoethyl}thio)acetic acid](/img/structure/B4536541.png)
![2-{[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4536547.png)
![ethyl N-[(cycloheptylamino)carbonyl]glycinate](/img/structure/B4536550.png)
